2-Benzyl-5-phenyl-1H-pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-3-7-14(8-4-1)13-16-11-12-17(18-16)15-9-5-2-6-10-15/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCNHIWAAXBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Approaches: Knorr and Paal-Knorr Cyclization
The Knorr pyrrole synthesis, involving the condensation of α-aminoketones with β-ketoesters, has been adapted for multi-substituted pyrroles. For example, aziridine derivatives undergo regioselective ring-opening with nucleophiles like TMSN, followed by intramolecular cyclization to form pyrroles . In one protocol, aziridine 1a (0.38 mmol) reacted with TMSN (0.76 mmol) in CHCN at 90°C for 4 hours, yielding 80% of pyrrole 2a after column chromatography .
The Paal-Knorr method, utilizing 1,4-diketones and ammonia, has also been employed. However, limitations arise in controlling substituent positions, particularly for 2,5-disubstituted variants. A modified approach involves hydroxymethyl-substituted intermediates, which undergo dehydrative aromatization to yield 2-formyl pyrroles .
Transition Metal-Catalyzed Methods
Transition metal catalysts, such as palladium and nickel, enhance reaction efficiency and selectivity. A patent describing the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde exemplifies this strategy . Although the target compound differs, the methodology is adaptable:
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First Reduction : 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation with 10% Pd/C in tetrahydrofuran (THF) at 47°C under 0.01 MPa H, achieving >99% conversion .
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Second Reduction : The intermediate is treated with Raney nickel in water, yielding the final product with 87.42% molar yield and 99.49% purity .
This two-step, one-pot process minimizes intermediate isolation and reduces waste generation, demonstrating scalability for 2-Benzyl-5-phenyl-1H-pyrrole synthesis .
| Method | Conditions | Yield | Catalyst |
|---|---|---|---|
| Knorr Cyclization | TMSN, CHCN, 90°C, 4h | 80% | None |
| Pd/C Hydrogenation | H (0.01 MPa), THF, 47°C, 9h | 87.42% | Pd/C, Raney Ni |
| Sulfur Ylide Cyclization | RT, DMSO, 24h | 92% | None |
Recent Advances in Green Chemistry
Environmental considerations have driven innovations in solvent selection and catalyst recovery. The use of biodegradable solvents like dimethyl sulfoxide (DMSO) and water in cyclization reactions aligns with green chemistry principles . Additionally, microwave-assisted synthesis and flow chemistry are emerging as tools for reducing reaction times and energy consumption.
Comparative Analysis of Methodologies
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Traditional Methods : Provide foundational routes but suffer from low yields (60–80%) and multi-step purification .
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Metal-Catalyzed Methods : Offer higher yields (85–95%) and selectivity but require costly catalysts .
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One-Pot Strategies : Balance efficiency and sustainability, with yields exceeding 85% and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), sulfonating agents (e.g., sulfur trioxide-pyridine complex).
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Scientific Research Applications
2-Benzyl-5-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural distinctions between 2-Benzyl-5-phenyl-1H-pyrrole and related compounds are critical to their divergent properties. Key analogs include:
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS: 1445950-86-6): A bicyclic hexahydropyrrolo-pyrrole system with an oxo group and benzyl carboxylate substituent. The fused ring system introduces rigidity and increased polarity compared to the monocyclic pyrrole .
This compound lacks the fused bicyclic system and functional groups (e.g., oxo, amino, carboxylate) present in the analogs above, resulting in a simpler, more lipophilic structure.
Physicochemical Properties
- Polarity : The bicyclic analogs exhibit higher polarity due to oxygen- and nitrogen-containing functional groups, impacting solubility in polar solvents. In contrast, this compound’s lack of polar groups favors solubility in organic solvents.
- Molecular Weight : The analogs have higher molecular weights (260–275 Da) compared to this compound (233 Da), reflecting their additional functional groups and fused rings.
Research Findings and Challenges
- Structural Complexity: The bicyclic analogs require multi-step syntheses, whereas this compound can likely be prepared via simpler routes.
- Further research is needed to explore their therapeutic relevance.
- Commercial Availability : Both bicyclic analogs are marketed by suppliers (e.g., WuXi AppTec, Shanghai Pingguo Pharmaceutical), indicating industrial interest .
Q & A
Basic: What are the standard synthetic routes for preparing 2-Benzyl-5-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, such as the condensation of benzyl and phenyl precursors with pyrrole-forming reagents. Key steps include:
- Multi-component reactions (MCRs): Utilize aldehydes, amines, and ketones in ethanol or acetonitrile under reflux, with catalytic acids (e.g., acetic acid) to form the pyrrole core .
- Optimization: Reaction temperatures (80–120°C), solvent polarity, and catalyst loading (e.g., K₂CO₃ for deprotonation) significantly impact yield. Continuous flow reactors can enhance efficiency in scaled-up syntheses .
- Monitoring: Thin-layer chromatography (TLC) is critical for tracking intermediate formation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Methodological Answer:
- ¹H/¹³C NMR: Analyze aromatic proton signals (δ 6.0–7.5 ppm) and substituent-induced splitting patterns. For example, benzyl protons appear as singlets (δ ~3.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance. Discrepancies may indicate impurities or isomerization .
- IR Spectroscopy: Identify NH stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) to validate the pyrrole ring and substituents .
Advanced: How can single-crystal X-ray diffraction (SHELX) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- SHELX Suite: Use SHELXL for refining crystal structures against high-resolution data. Key parameters include:
- Validation: Cross-check with PLATON or Mercury to detect voids, disorder, or incorrect space group assignments .
Advanced: What strategies are recommended for analyzing contradictory data between computational models and experimental results for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- Crystallographic vs. Solution Structures: Resolve discrepancies (e.g., bond length variations) by analyzing temperature-dependent NMR or variable-temperature XRD .
- Dynamic NMR: Probe ring puckering or substituent rotation if splitting patterns conflict with static models .
Methodological: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC to isolate the target compound .
- Recrystallization: Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals. Slow cooling minimizes co-crystallization of by-products .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities, especially for SAR studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the benzyl/phenyl rings. Test against biological targets (e.g., inflammatory cytokines or microbial strains) .
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate substituent electronic properties with activity. Validate with in vitro assays (e.g., IC₅₀ determination) .
- Crystallographic Data: Map binding interactions (e.g., via protein-ligand XRD) to guide rational design .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- By-Product Management: Optimize stoichiometry and catalyst recycling to minimize waste. For example, Pd catalysts in cross-coupling steps require careful recovery .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Green Chemistry: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
